Cas no 191346-50-6 (2-(4-Fluorophenyl)-1-p-tolylethanone)

2-(4-Fluorophenyl)-1-p-tolylethanone 化学的及び物理的性質
名前と識別子
-
- Ethylidene,1-(4-fluorophenyl)-2-(4-methylphenyl)-2-oxo- (9CI)
- 2-(4-Fluorophenyl)-1-(4-methylphenyl)ethanone
- 2-(4-Fluorophenyl)-1-(p-tolyl)ethanone
- 2‐(4‐FLUOROPHENYL)‐1‐P‐TOLYL‐ETHANONE
- EN300-187046
- starbld0023243
- 191346-50-6
- 2-(4-Fluorophenyl)-1-p-tolyl-ethanone
- 2-(4-fluorophenyl)-1-p-tolylethanone
- 2-(4-Fluorophenyl)-1-(p-tolyl)ethan-1-one
- MFCD03788454
- 2-(4-fluorophenyl)-1-(4-methylphenyl)ethan-1-one
- 684270-36-8
- 2-(4-Fluorophenyl)-1-p-tolylethanone
-
- インチ: InChI=1S/C15H13FO/c1-11-2-6-13(7-3-11)15(17)10-12-4-8-14(16)9-5-12/h2-9H,10H2,1H3
- InChIKey: ZVXZTZFHRJQQCQ-UHFFFAOYSA-N
- ほほえんだ: FC1=CC=C(CC(C2=CC=C(C)C=C2)=O)C=C1
計算された属性
- せいみつぶんしりょう: 228.09509
- どういたいしつりょう: 228.095
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 17
- 回転可能化学結合数: 3
- 複雑さ: 248
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 17.1Ų
- 疎水性パラメータ計算基準値(XlogP): 3.6
じっけんとくせい
- PSA: 17.07
2-(4-Fluorophenyl)-1-p-tolylethanone 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
A2B Chem LLC | AF14318-5g |
2-(4-Fluorophenyl)-1-p-tolyl-ethanone |
191346-50-6 | 97% | 5g |
$980.00 | 2024-04-20 | |
TRC | F792070-25mg |
2-(4-Fluorophenyl)-1-p-tolylethanone |
191346-50-6 | 25mg |
$ 50.00 | 2022-06-04 | ||
TRC | F792070-250mg |
2-(4-Fluorophenyl)-1-p-tolylethanone |
191346-50-6 | 250mg |
$ 295.00 | 2022-06-04 | ||
TRC | F792070-50mg |
2-(4-Fluorophenyl)-1-p-tolylethanone |
191346-50-6 | 50mg |
$ 70.00 | 2022-06-04 | ||
A2B Chem LLC | AF14318-1g |
2-(4-Fluorophenyl)-1-p-tolyl-ethanone |
191346-50-6 | 97% | 1g |
$380.00 | 2024-04-20 |
2-(4-Fluorophenyl)-1-p-tolylethanone 関連文献
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5. Back matter
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Amanda Bongers,Berthorie Beauvoir,Nicholas Streja,Georg Northoff,Alison B. Flynn Chem. Educ. Res. Pract., 2020,21, 496-512
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Samuel Bernard,Chrystelle Salameh,Philippe Miele Dalton Trans., 2016,45, 861-873
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Y. Zhao,F. Schwemmer,S. Zehnle Lab Chip, 2015,15, 4133-4137
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10. Book reviews
2-(4-Fluorophenyl)-1-p-tolylethanoneに関する追加情報
2-(4-Fluorophenyl)-1-p-tolylethanone: A Comprehensive Overview
The compound 2-(4-Fluorophenyl)-1-p-tolylethanone, identified by the CAS number 191346-50-6, is a significant molecule in the field of organic chemistry. This compound is characterized by its unique structure, which combines a fluorophenyl group and a p-tolyl group attached to an ethanone backbone. The fluorophenyl group introduces electronic effects that influence the compound's reactivity and stability, while the p-tolyl group contributes to its aromaticity and potential applications in various chemical reactions.
Recent studies have highlighted the importance of 2-(4-Fluorophenyl)-1-p-tolylethanone in medicinal chemistry. Researchers have explored its role as a precursor in the synthesis of bioactive compounds, particularly those with potential anti-inflammatory and antioxidant properties. The ethanone functional group serves as a versatile platform for further chemical modifications, enabling the creation of derivatives with enhanced biological activity.
In terms of synthesis, 2-(4-Fluorophenyl)-1-p-tolylethanone can be prepared through a variety of methods, including Friedel-Crafts acylation and nucleophilic aromatic substitution. These methods leverage the reactivity of the fluorine atom in the fluorophenyl group, which facilitates electrophilic substitution reactions. The p-tolyl group also plays a crucial role in directing these reactions, ensuring high yields and selectivity.
The physical properties of 2-(4-Fluorophenyl)-1-p-tolylethanone are well-documented. It has a melting point of approximately 85°C and is soluble in common organic solvents such as dichloromethane and ethyl acetate. Its UV-Vis spectrum shows strong absorption bands due to the conjugated aromatic system, making it suitable for applications in optoelectronics and materials science.
From an environmental perspective, 2-(4-Fluorophenyl)-1-p-tolylethanone has been studied for its biodegradation potential. Research indicates that under aerobic conditions, the compound undergoes microbial degradation, primarily through oxidative pathways. This understanding is critical for assessing its environmental impact and ensuring sustainable practices in its production and use.
In conclusion, 2-(4-Fluorophenyl)-1-p-tolylethanone (CAS No: 191346-50-6) is a versatile compound with wide-ranging applications in organic synthesis, medicinal chemistry, and materials science. Its unique structure and reactivity make it an invaluable tool for researchers seeking to develop novel chemical entities with enhanced functionality.
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